2-{[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE
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Overview
Description
2-{[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazolopyridazines and thiadiazoles
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to interact with various targets, including enzymes like aromatase . Aromatase is an enzyme involved in the biosynthesis of estrogens, and its inhibition can be beneficial in certain types of breast cancer .
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds . This suggests that the compound might interact with its target(s) through hydrogen bonding, leading to changes in the target’s function.
Biochemical Pathways
Given that similar compounds have shown anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and antitubercular activities , it can be inferred that the compound might affect multiple biochemical pathways related to these biological processes.
Pharmacokinetics
The ability of 1,2,4-triazole derivatives to form hydrogen bonds with different targets can lead to the improvement of pharmacokinetics . This suggests that the compound might have good absorption and distribution profiles, and its metabolism and excretion would be influenced by its chemical structure and the nature of its interactions with various enzymes and transporters in the body.
Result of Action
Similar compounds have shown promising cytotoxic activity against certain cancer cell lines . This suggests that the compound might induce cell death in cancer cells, possibly through the inhibition of critical enzymes or signaling pathways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE typically involves multiple steps:
Formation of the triazolopyridazine core: This can be achieved by cyclization reactions involving appropriate precursors such as hydrazine derivatives and pyridazine derivatives under controlled conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the triazolopyridazine core.
Formation of the thiadiazole moiety: This involves the reaction of thiosemicarbazide with appropriate reagents to form the thiadiazole ring.
Coupling of the two moieties: The final step involves coupling the triazolopyridazine and thiadiazole moieties through a thioether linkage, followed by acylation to introduce the acetamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the nitro groups if present in any of the precursor molecules.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used under controlled conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.
Material Science:
Biology and Medicine
Enzyme Inhibition: The compound has shown potential as an inhibitor of specific enzymes, making it a candidate for drug development.
Antimicrobial Activity: Studies have indicated potential antimicrobial properties, which could be useful in developing new antibiotics.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its biological activity.
Pharmaceuticals: Development of new therapeutic agents for various diseases.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-b]pyridazines: These compounds share the triazolopyridazine core and have similar biological activities.
1,3,4-Thiadiazoles: These compounds share the thiadiazole moiety and are known for their antimicrobial and enzyme inhibitory properties.
Uniqueness
The uniqueness of 2-{[3-(4-ETHOXYPHENYL)-[1,2,4]TRIAZOLO[4,3-B]PYRIDAZIN-6-YL]SULFANYL}-N-(5-ETHYL-1,3,4-THIADIAZOL-2-YL)ACETAMIDE lies in its combined structure, which integrates the properties of both triazolopyridazines and thiadiazoles. This combination enhances its potential as a multifunctional agent with diverse applications in medicinal chemistry and other fields.
Properties
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2S2/c1-3-16-22-24-19(30-16)20-15(27)11-29-17-10-9-14-21-23-18(26(14)25-17)12-5-7-13(8-6-12)28-4-2/h5-10H,3-4,11H2,1-2H3,(H,20,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOXAFXZSVVDTDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NN3C(=NN=C3C4=CC=C(C=C4)OCC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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